molecular formula C8H15ClO2 B14400333 4-Chloro-4-(2-methoxyethyl)oxane CAS No. 87399-40-4

4-Chloro-4-(2-methoxyethyl)oxane

Cat. No.: B14400333
CAS No.: 87399-40-4
M. Wt: 178.65 g/mol
InChI Key: IFLLTKYZFSHUHR-UHFFFAOYSA-N
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Description

4-Chloro-4-(2-methoxyethyl)oxane is a chemical compound with the molecular formula C8H15ClO2. It is characterized by the presence of a chloro group and a methoxyethyl group attached to an oxane ring. This compound is used in various chemical reactions and has applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-4-(2-methoxyethyl)oxane typically involves the reaction of 4-chlorobutanol with 2-methoxyethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The reaction mixture is then cooled, and the product is isolated by distillation or extraction.

Industrial Production Methods

In an industrial setting, the production of this compound involves the use of large-scale reactors and continuous flow processes. The reactants are fed into the reactor, and the reaction is carried out under controlled temperature and pressure conditions. The product is then purified using distillation or other separation techniques to obtain a high-purity compound.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-4-(2-methoxyethyl)oxane undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as hydroxide ions or amines, to form different derivatives.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction Reactions: Reduction of the compound can lead to the formation of alcohols or other reduced products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and other nucleophiles. The reactions are typically carried out in aqueous or organic solvents under mild to moderate temperature conditions.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used. The reactions are conducted under controlled temperature and pH conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed. The reactions are performed in anhydrous solvents under inert atmosphere.

Major Products Formed

    Substitution Reactions: Products include 4-hydroxy-4-(2-methoxyethyl)oxane, 4-amino-4-(2-methoxyethyl)oxane, and other derivatives.

    Oxidation Reactions: Products include this compound oxide and other oxidation products.

    Reduction Reactions: Products include this compound alcohol and other reduced compounds.

Scientific Research Applications

4-Chloro-4-(2-methoxyethyl)oxane has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is used in the study of biological processes and as a tool for investigating enzyme mechanisms.

    Industry: The compound is used in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of 4-Chloro-4-(2-methoxyethyl)oxane involves its interaction with specific molecular targets and pathways. The chloro group can participate in nucleophilic substitution reactions, while the methoxyethyl group can undergo various chemical transformations. The compound’s reactivity is influenced by the presence of the oxane ring, which provides a stable framework for the reactions.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-4-(2-ethoxyethyl)oxane: Similar structure but with an ethoxyethyl group instead of a methoxyethyl group.

    4-Bromo-4-(2-methoxyethyl)oxane: Similar structure but with a bromo group instead of a chloro group.

    4-Chloro-4-(2-methoxypropyl)oxane: Similar structure but with a methoxypropyl group instead of a methoxyethyl group.

Uniqueness

4-Chloro-4-(2-methoxyethyl)oxane is unique due to the presence of both a chloro group and a methoxyethyl group attached to the oxane ring. This combination of functional groups provides the compound with distinct reactivity and makes it a valuable building block in organic synthesis.

Properties

CAS No.

87399-40-4

Molecular Formula

C8H15ClO2

Molecular Weight

178.65 g/mol

IUPAC Name

4-chloro-4-(2-methoxyethyl)oxane

InChI

InChI=1S/C8H15ClO2/c1-10-5-2-8(9)3-6-11-7-4-8/h2-7H2,1H3

InChI Key

IFLLTKYZFSHUHR-UHFFFAOYSA-N

Canonical SMILES

COCCC1(CCOCC1)Cl

Origin of Product

United States

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